
Dihydroisolysergic Acid Hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydroisolysergic Acid Hydrazide is an intermediate in the synthesis of trans-Dihydro Lisuride, an ergot alkaloid derivative that acts as a partial dopamine D2-receptor agonist . It is soluble in Methanol and appears as an Off-White Solid .
Synthesis Analysis
The synthesis of hydrazones, which includes Dihydroisolysergic Acid Hydrazide, is achieved by combining suitable aldehydes with hydrazides . The synthesis of hydrazide–hydrazone derivatives is achieved by condensation reactions between aldehydes and hydrazides .Molecular Structure Analysis
The hydrazide–hydrazone functional group contains the –CO–NH–N CH– moiety that yields the hydrazide–hydrazone group its physical, chemical and biochemical properties .Chemical Reactions Analysis
The most common pathway for the preparation of these hydrazide-based compounds includes the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents .Physical And Chemical Properties Analysis
The hydrazide–hydrazone functional group contains the –CO–NH–N CH– moiety that yields the hydrazide–hydrazone group its physical, chemical and biochemical properties .科学的研究の応用
Effects on Amine Oxidases
Research by Zeller, Blanksma, and Carbon (1957) explored the impact of hydrazides, including those related to isolysergic acid, on amine oxidases. They found minimal action on monoamine oxidase (MO) but observed that some amino acid hydrazides, such as L-leucylhydrazide, were effective inhibitors of diamine oxidase (DO). The study highlighted significant differences between the actions of the antipodes of amino acid derivatives, providing insights into the optical configuration of DO's reactive site and the relationship between the low efficiency of certain inhibitors and their low toxicity (Zeller, Blanksma, & Carbon, 1957).
Applications in Glycomics
A 2020 study by Zhang et al. focused on optimizing hydrazide tags, which are crucial in MALDI-MS-based glycan profiling in glycomics. They developed a new cationic hydrazide tag, 4-(hydrazinecarbonyl)-N,N,N-trimethylbenzenaminium (HTMBA), which significantly improved reaction efficiency and was suitable for high-throughput analysis. This advancement facilitated the rapid analysis of glycoforms in complex biological samples, including serum, preserving O-acetylation information of sialic acid in horse serum (Zhang et al., 2020).
Characterization of Proteins and Peptides
Akabori, Ohno, Ikenaka, Okada, Hanafusa, Haruna, Tsugita, Sugae, and Matsushima (1956) conducted fundamental experiments using hydrazinolysis to characterize C-terminal amino acids of proteins. They found that amino acids decomposed to varying extents when heated with anhydrous hydrazine and developed procedures for separating amino acids from hydrazides. This research contributed significantly to the understanding of protein structure and function (Akabori et al., 1956).
Synthesis of Hydrazide Cross-Linked Hydrogels
Vercruysse, Marecak, Marecek, and Prestwich (1997) synthesized and characterized new polyvalent hydrazide cross-linkers to create hydrogels from hyaluronic acid. These hydrogels demonstrated stability against hyaluronidase and varying pH levels, offering potential applications in biomedical fields such as drug delivery systems (Vercruysse et al., 1997).
Safety And Hazards
将来の方向性
特性
CAS番号 |
41564-31-2 |
|---|---|
製品名 |
Dihydroisolysergic Acid Hydrazide |
分子式 |
C₁₆H₂₀N₄O |
分子量 |
284.36 |
同義語 |
Dihydroisolysergic Acid Hydrazide; (8α)-6-Methylergoline-8-carboxylic Acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



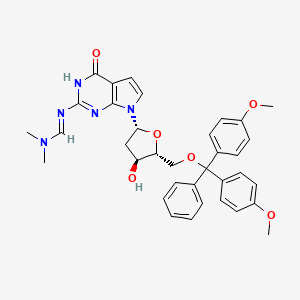
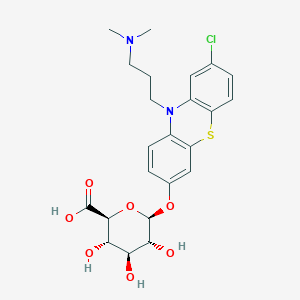
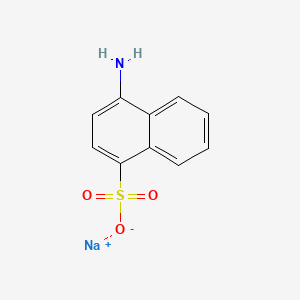
![(Z)-hexyl amino(4-((5-((3-amino-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methylamino)phenyl)methylenecarbamate](/img/structure/B1142545.png)
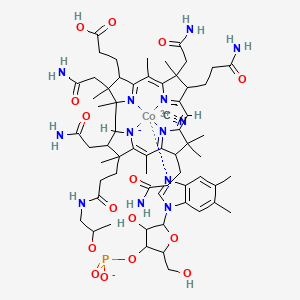
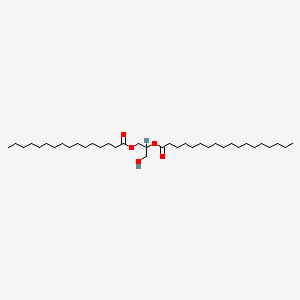
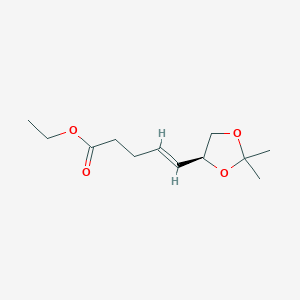
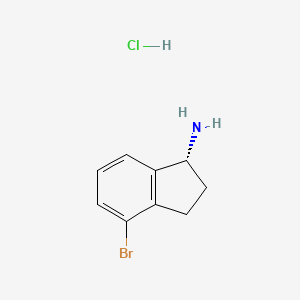

![8-(tert-Butyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142560.png)